The synthesis of 1-(Difluoromethoxy)naphthalene-8-methanol typically involves several steps:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
1-(Difluoromethoxy)naphthalene-8-methanol features a naphthalene core with two substituents:
The structural representation can be denoted using its InChI key: InChI=1S/C12H10F2O2/c13-12(14)16-11-7-5-3-1-2-4-6-8(11)9(15)10(12)16/h1-10,15H,14H2 .
1-(Difluoromethoxy)naphthalene-8-methanol can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
The mechanism of action for 1-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with biological targets:
The interaction with these targets could influence various biochemical pathways, potentially leading to therapeutic effects in treating diseases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₂O₂ |
| Molecular Weight | 224.20 g/mol |
| Melting Point | 176–179 °C |
| Boiling Point | ~368.9 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
1-(Difluoromethoxy)naphthalene-8-methanol exhibits unique chemical properties due to the presence of fluorine atoms, which enhance its reactivity compared to non-fluorinated analogs. Its ability to form hydrogen bonds is also notable, impacting its biological activity .
1-(Difluoromethoxy)naphthalene-8-methanol has several applications:
Further research into its pharmacodynamics and pharmacokinetics is warranted to fully understand its potential applications in drug development .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: